molecular formula C14H14Cl2N2 B1448705 Acridin-9-ylmethanamine dihydrochloride CAS No. 93716-65-5

Acridin-9-ylmethanamine dihydrochloride

Cat. No.: B1448705
CAS No.: 93716-65-5
M. Wt: 281.2 g/mol
InChI Key: SBCUQORDWZNCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Acridin-9-ylmethanamine dihydrochloride plays a significant role in biochemical reactions, primarily through its interactions with DNA. The compound is known to intercalate into double-stranded DNA, a process driven by charge transfer and π-stacking interactions. This intercalation can disrupt the helical structure of DNA, leading to the inhibition of DNA-related enzymes such as topoisomerases . Additionally, this compound has been shown to interact with proteins involved in DNA repair, further influencing cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound’s ability to intercalate into DNA can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to influence the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, the compound’s interaction with DNA can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly DNA. The compound intercalates into the DNA double helix, disrupting its structure and inhibiting the activity of DNA-related enzymes such as topoisomerases . This inhibition can prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can influence gene expression by altering the transcriptional activity of DNA . The compound’s interactions with DNA repair proteins further contribute to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s effects on cellular metabolism and gene expression can persist over time, leading to prolonged cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth reaches a plateau at certain dosages . It is important to carefully determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with DNA and related enzymes. The compound’s intercalation into DNA can disrupt metabolic processes by inhibiting the activity of DNA-related enzymes such as topoisomerases . This inhibition can affect the overall metabolic flux and alter metabolite levels within cells. Additionally, this compound’s interactions with DNA repair proteins can influence the repair and replication of DNA, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound’s intercalation into DNA primarily occurs in the nucleus, where it can disrupt DNA structure and inhibit DNA-related enzymes . Additionally, this compound can localize to other subcellular compartments, such as the mitochondria, where it can influence mitochondrial DNA and related processes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acridin-9-ylmethanamine dihydrochloride typically involves the reaction of acridine with formaldehyde and ammonium chloride, followed by treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Acridin-9-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Acridin-9-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which acridin-9-ylmethanamine dihydrochloride exerts its effects is through DNA intercalation. This process involves the insertion of the acridine moiety between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound may also interact with various enzymes involved in DNA repair and replication, further enhancing its biological effects .

Comparison with Similar Compounds

Uniqueness: Acridin-9-ylmethanamine dihydrochloride is unique due to its specific structure, which allows for strong DNA intercalation and its potential use in anticancer therapies. Its ability to form stable complexes with DNA and its relatively low toxicity compared to other acridine derivatives make it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

acridin-9-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.2ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;;/h1-8H,9,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCUQORDWZNCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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